molecular formula C64H95N17O17 B12324334 Angiotensin I human acetate hydrate

Angiotensin I human acetate hydrate

Cat. No.: B12324334
M. Wt: 1374.5 g/mol
InChI Key: GQMWNZUFNXZMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I human acetate hydrate is a biologically active peptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure. Angiotensin I is produced by the enzymatic cleavage of angiotensinogen, a protein synthesized by the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Angiotensin I human acetate hydrate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form suitable for various applications .

Mechanism of Action

Angiotensin I human acetate hydrate exerts its effects through its conversion to angiotensin II by ACE. Angiotensin II then binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The renin-angiotensin system also regulates fluid balance by modulating the release of aldosterone, which promotes sodium and water retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angiotensin I human acetate hydrate is unique in its role as a precursor to angiotensin II, making it a critical component of the renin-angiotensin system. Its ability to be converted into a potent vasoconstrictor highlights its importance in blood pressure regulation and fluid balance .

Properties

Molecular Formula

C64H95N17O17

Molecular Weight

1374.5 g/mol

IUPAC Name

acetic acid;2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate

InChI

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2

InChI Key

GQMWNZUFNXZMDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O

Origin of Product

United States

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